3-Bromo-4-(chloromethyl)-5-fluoropyridine

Physicochemical profiling Lipophilicity comparison Medicinal chemistry lead optimization

Optimizing sequential cross-coupling on polyhalogenated pyridines is complicated by regioisomer-dependent reactivity that derails multi-step syntheses. 3-Bromo-4-(chloromethyl)-5-fluoropyridine (CAS 1227573-06-9) resolves this with three orthogonal handles and an established Br > Cl chemoselectivity hierarchy. • Br at C3: primary site for chemoselective Suzuki/Buchwald/Sonogashira coupling • ClCH2 at C4: preserved for subsequent nucleophilic substitution or oxidation • F at C5: ¹⁹F NMR probe for real-time reaction monitoring; reduces ring basicity (ΔpKa ~-1-2) • Ambient storage eliminates cold-chain logistics; 241.6 °C bp reduces distillation energy costs

Molecular Formula C6H4BrClFN
Molecular Weight 224.457
CAS No. 1227573-06-9
Cat. No. B594970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(chloromethyl)-5-fluoropyridine
CAS1227573-06-9
Synonyms3-bromo-4-(chloromethyl)-5-fluoropyridine
Molecular FormulaC6H4BrClFN
Molecular Weight224.457
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)CCl)F
InChIInChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2
InChIKeyADGHVVFPSJRQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(chloromethyl)-5-fluoropyridine Overview


3-Bromo-4-(chloromethyl)-5-fluoropyridine (CAS 1227573-06-9) is a tri-substituted halogenated pyridine building block carrying a bromine atom at C3, a chloromethyl group at C4, and a fluorine atom at C5 of the pyridine ring . With the molecular formula C6H4BrClFN, a molecular weight of 224.46 g/mol, a computed LogP of 2.722, and a polar surface area (PSA) of 12.89 Ų, this compound presents a unique combination of three orthogonal reactive handles on a single heteroaromatic scaffold . Its physical properties include a predicted boiling point of 241.6 ± 35.0 °C and a density of approximately 1.3 ± 0.1 g/cm³ . The compound is commercially available from multiple vendors in purities ranging from 95% to 98% and is typically stored at ambient temperature in dry conditions . As a member of the polyhalogenated pyridine class, it serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

C3 bromine for chemoselective Suzuki–Miyaura or Buchwald–Hartwig coupling
C4 chloromethyl handle for nucleophilic substitution or oxidation
C5 fluorine as electronic modulator and ¹⁹F NMR probe
Orthogonal reactivity supports sequential derivatization for medicinal chemistry and agrochemical libraries.

Why In-Class Analogs Fail as Substitutes


Polyhalogenated pyridines bearing bromine, chloromethyl, and fluorine substituents constitute a crowded chemical space where regioisomers and halogen-swapped analogs exhibit materially different reactivity, physicochemical properties, and synthetic utility. The established reactivity hierarchy in palladium-catalyzed cross-coupling reactions is Br > Cl, making the bromine at C3 the primary site for chemoselective Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira functionalization [1]. When bromine is moved to a different ring position or replaced by chlorine, the rate and site-selectivity of the first coupling step change substantially, often necessitating re-optimization of synthetic routes. Furthermore, the computed LogP varies markedly among regioisomers—from 2.04 (observed for 3-bromo-5-(chloromethyl)-2-fluoropyridine) to 2.72 (target compound)—meaning the downstream impact on molecular lipophilicity and potentially on pharmacokinetic properties differs by over half a log unit depending on substitution pattern . These quantifiable differences mean that substituting a positional isomer or a des-fluoro analog without experimental validation risks failure in multi-step syntheses and may alter biological activity in structure-based drug design programs.

Regioisomers

Positional isomers shift LogP by over 0.5 units and alter cross-coupling site selectivity, requiring route re-optimization.

Des-fluoro analog

Removing C5 fluorine eliminates the ¹⁹F NMR handle and may reduce metabolic stability in derived compounds.

Dichloro analog

Replacing C3–Br with C–Cl removes the preferred oxidative addition site, limiting mild Pd-catalyzed coupling options.

Quantitative Comparison vs. Closest Analogs


LogP Difference vs. 3,5-Regioisomer

The target compound, 3-bromo-4-(chloromethyl)-5-fluoropyridine, has a computed LogP of 2.722 (cLogP), as reported on Chemsrc and confirmed by multiple vendor databases . The regioisomeric comparator 3-bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9) has a computed LogP of 2.04 under the same methodology . This difference of ΔLogP ≈ 0.68 indicates that the target compound is significantly more lipophilic, which has direct implications for downstream compound solubility, membrane permeability, and ultimately the pharmacokinetic profile of final drug candidates derived from each building block.

LogP difference vs. regioisomer
cross-study comparable
ΔLogP ≈ +0.68
Reported higher lipophilicity context for CNS lead optimization
Supports permeability and solubility screening
Physicochemical profiling Lipophilicity comparison Medicinal chemistry lead optimization ADME prediction

Boiling Point and Density Comparison

The target compound exhibits a predicted boiling point of 241.6 ± 35.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³, whereas the regioisomer 3-bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9) boils at 276.5 ± 35.0 °C with a density of 1.7 ± 0.1 g/cm³ . The approximately 35 °C lower boiling point of the target compound, combined with its substantially lower density, offers practical advantages in distillation-based purification and large-scale handling.

Boiling point and density comparison
cross-study comparable
BP: 241.6 °C vs 276.5 °C
Density: 1.3 vs 1.7 g/cm³
May support simpler purification and phase-separation workflows
Predicted values; scale-up context review advised
Physical property comparison Purification method selection Process chemistry

Suzuki Coupling Selectivity: Br vs. Cl

In palladium-catalyzed Suzuki–Miyaura coupling, the reactivity of aryl halides follows the established order I > Br >> Cl [1]. Within the pyridine series, Tagata and Nishida (2003) demonstrated that bromopyridines undergo efficient Pd/C-catalyzed Suzuki coupling with PPh3, whereas 3-chloropyridine and 4-chloropyridine substrates fail to react under identical conditions [2]. The target compound possesses a bromine at C3 that is expected to react preferentially and chemoselectively in the presence of the chloromethyl group (C–Cl bond) at C4. In contrast, the comparator 2-chloro-4-(chloromethyl)-5-fluoropyridine (CAS 1227585-30-9, MW 180.00, C6H4Cl2FN) replaces the reactive C3–Br with a second C–Cl bond, eliminating the chemoselective cross-coupling handle and requiring harsher conditions for any catalytic functionalization .

Suzuki coupling selectivity
class-level inference
Br reacts; Cl unreactive under standard Pd/C + PPh₃
Orthogonal reactivity for sequential library synthesis
C3–Br chemoselectivity expected per Tagata & Nishida, 2003
Cross-coupling selectivity Suzuki–Miyaura Sequential functionalization Synthetic methodology

Fluorine Substitution vs. Des-Fluoro Analog

The target compound incorporates a fluorine atom at C5, whereas the des-fluoro analog 3-bromo-4-(chloromethyl)pyridine (CAS 1060802-26-7, MW 206.47, C6H5BrClN) lacks this substituent [1]. In medicinal chemistry, fluorine substitution on the pyridine ring is known to modulate pKa (reducing basicity), enhance metabolic stability by blocking CYP-mediated oxidation at the substituted position, and provide a sensitive ¹⁹F NMR probe for monitoring reactions and binding events [2]. The target compound's molecular weight (224.46 vs 206.47) and LogP (2.72 vs a predicted lower value for the des-fluoro analog) are both elevated by fluorine incorporation, which can be advantages or disadvantages depending on the specific drug discovery program objectives.

Fluorine substitution effect
class-level inference
¹⁹F NMR handle, reduced pKa, increased MW (+18)
Enables reaction monitoring and ADME-property modulation
Electronic and analytical benefits context-dependent
Fluorine substitution effect Metabolic stability Electronic modulation 19F NMR

Room Temperature Storage Advantage

Multiple commercial vendors list the recommended storage condition for 3-bromo-4-(chloromethyl)-5-fluoropyridine as 'Store at room temperature, away from moisture' [1]. In contrast, the regioisomer 3-bromo-5-(chloromethyl)-2-fluoropyridine (CAS 1227584-17-9) is listed with a recommended storage temperature of 2–8 °C by several suppliers, including GlpBio [2]. The ambient storage condition of the target compound reduces cold-chain logistics requirements, simplifies inventory management, and lowers the total cost of procurement for laboratories and CROs operating across multiple geographic locations.

Ambient storage advantage
cross-study comparable
Room temp vs 2–8 °C for regioisomer
Simplifies inventory and multi-site logistics
Vendor-reported storage conditions
Stability comparison Storage condition Logistics Procurement efficiency

Best-Fit Research and Industrial Applications


Kinase Inhibitor Library Synthesis via Suzuki Coupling

In kinase inhibitor discovery programs, the ability to sequentially functionalize the pyridine core is paramount. The C3 bromine of 3-bromo-4-(chloromethyl)-5-fluoropyridine serves as the primary cross-coupling site under mild Pd-catalyzed Suzuki conditions (established bromopyridine reactivity per Tagata & Nishida, 2003, J. Org. Chem. [1]), while the C4 chloromethyl group remains available for subsequent nucleophilic substitution or oxidation. The C5 fluorine modulates ring electronics and provides a ¹⁹F NMR probe for reaction monitoring [2]. This three-step orthogonal reactivity is not available with the dichloro analog 2-chloro-4-(chloromethyl)-5-fluoropyridine or with regioisomers where bromine occupies a different position.

Agrochemical Foliar Uptake Enhancement

The target compound's computed LogP of 2.72 (ΔLogP ≈ +0.68 vs. the 3,5-regioisomer [1]) confers higher lipophilicity to derived intermediates. In agrochemical R&D, this increased lipophilicity can enhance cuticular penetration and systemic translocation of crop protection agents [2]. Researchers designing fluorinated pyridine-based herbicides or fungicides may therefore prefer this substitution pattern when foliar uptake is a critical performance parameter.

Process Scale-Up with Simpler Logistics

For contract research organizations (CROs) and pharmaceutical pilot plants scaling up synthetic routes, the ambient storage requirement (room temperature, dry) eliminates cold-chain logistics costs that apply to competitors such as 3-bromo-5-(chloromethyl)-2-fluoropyridine [1]. Additionally, the approximately 35 °C lower boiling point (241.6 °C vs. 276.5 °C [2]) reduces distillation energy consumption, and the lower density (1.3 vs. 1.7 g/cm³ [2]) simplifies liquid-liquid extraction workflows, together translating to measurable cost savings in multi-kilogram campaigns.

SAR Studies with 19F NMR Probe

The presence of a C5 fluorine atom provides a non-invasive ¹⁹F NMR handle that is absent in the des-fluoro analog 3-bromo-4-(chloromethyl)pyridine [1]. This enables real-time reaction monitoring, protein–ligand binding studies via ¹⁹F NMR (e.g., in fragment-based drug discovery), and metabolic stability assessment without requiring radiolabeling. The fluorine also reduces pyridine ring basicity (pKa reduction of ~1–2 units typical for 3-fluoropyridines), which can enhance oral bioavailability of final drug candidates [2]. These combined advantages make the target compound the preferred choice when fluorine-enabled analytical and pharmacological benefits are central to the research objectives.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C3–Br chemoselective Suzuki coupling handle
Sequential C3, C4, C5 derivatization efficiency
Agrochemical foliar uptake studies
Elevated LogP (Δ ≈ +0.68) context
Cuticular penetration and translocation assay fit
Process scale-up with simpler logistics
Ambient storage and lower boiling point
Cold-chain elimination and distillation energy review
SAR studies with ¹⁹F NMR probe
C5 fluorine analytical and electronic profile
¹⁹F reaction monitoring and binding-assay suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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